
Ácido 8-bromo-3-hidroxiquinolina-4-carboxílico
Descripción general
Descripción
8-Bromo-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, a compound known for its versatile applications in medicinal chemistry, materials science, and catalysis. The compound features a bromine atom at the 8th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 4th position on the quinoline ring.
Aplicaciones Científicas De Investigación
8-Bromo-3-hydroxyquinoline-4-carboxylic acid is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the preparation of metal-organic frameworks and fluorescent dyes.
Mecanismo De Acción
Mode of Action
It is suggested that the compound interacts with its targets at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Biochemical Pathways
It is known that quinoline compounds, to which this compound belongs, have versatile applications in the fields of industrial and synthetic organic chemistry .
Result of Action
It is suggested that the compound reduces the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Action Environment
Análisis Bioquímico
Biochemical Properties
8-Bromo-3-hydroxyquinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with iron-dependent enzymes, where it acts as a chelating agent, binding to the iron ions and inhibiting the enzyme’s activity . This interaction is crucial in regulating the activity of enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase . Additionally, 8-Bromo-3-hydroxyquinoline-4-carboxylic acid has been shown to interact with metalloproteins, affecting their function and stability .
Cellular Effects
8-Bromo-3-hydroxyquinoline-4-carboxylic acid has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . The compound also affects the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cell damage . Moreover, 8-Bromo-3-hydroxyquinoline-4-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For example, the compound inhibits the activity of ribonucleotide reductase by chelating the iron ions required for its function . Additionally, 8-Bromo-3-hydroxyquinoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that 8-Bromo-3-hydroxyquinoline-4-carboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products, which may have different biological activities . In in vitro and in vivo studies, the compound has been observed to exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit the growth of cancer cells . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive oxygen species and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
8-Bromo-3-hydroxyquinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are more water-soluble and can be excreted from the body . The metabolic pathways of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, 8-Bromo-3-hydroxyquinoline-4-carboxylic acid can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of the compound is essential for its ability to exert its biological effects and influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Types of Reactions:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide, leading to a de-carboxylated product.
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Decarboxylation: Strong acids like sulfuric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Esterification: Esters of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid.
Decarboxylation: 8-Bromo-3-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the bromine atom but shares similar hydroxyl and carboxylic acid functionalities.
3-Hydroxyquinoline-4-carboxylic acid: Lacks the bromine atom but has similar structural features.
8-Bromoquinoline: Lacks the hydroxyl and carboxylic acid groups but contains the bromine atom.
Uniqueness: 8-Bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and carboxylic acid) on the quinoline ring. This combination of functionalities allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
8-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNDKUXCCOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



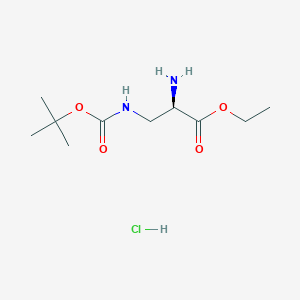


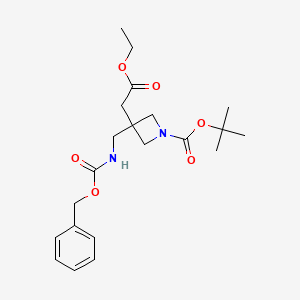
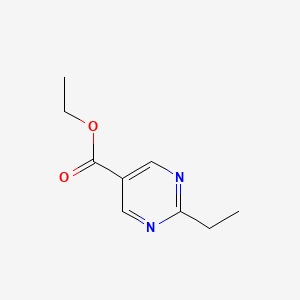

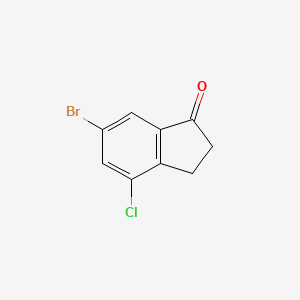
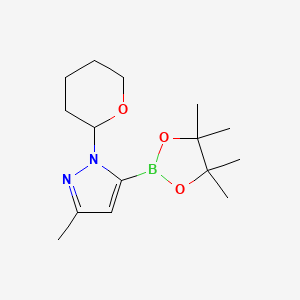


![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

